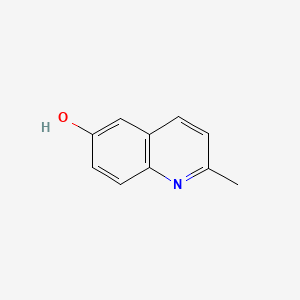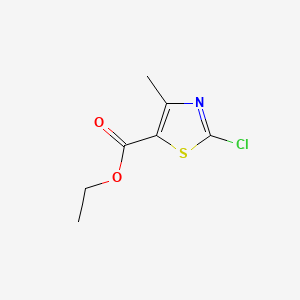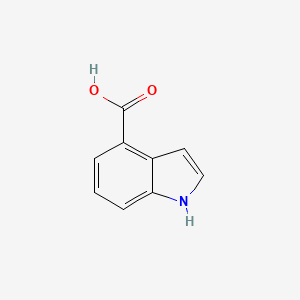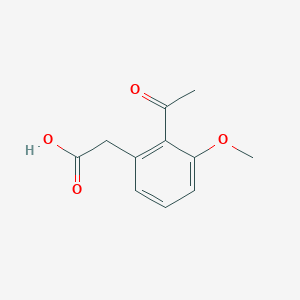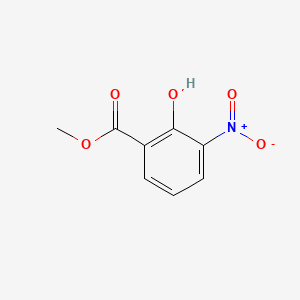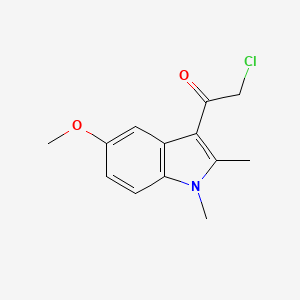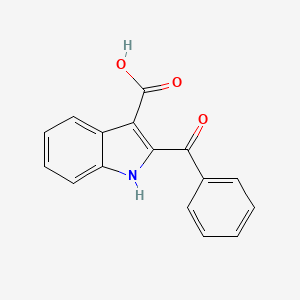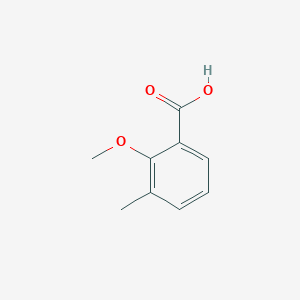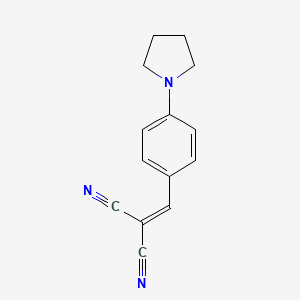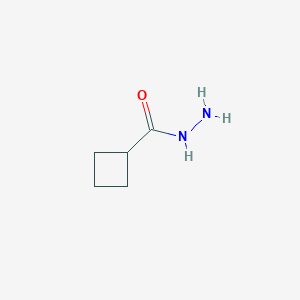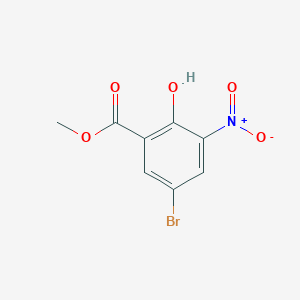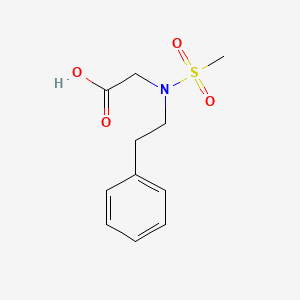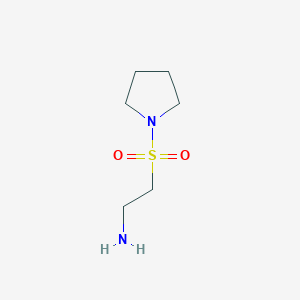
2-(Pyrrolidin-1-ylsulfonyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including analogs of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and characterized. Studies reveal their strong DNA binding propensity and minor structural changes to calf thymus DNA upon binding. These complexes demonstrate significant nuclease activity, indicating potential applications in DNA manipulation and anticancer research. The cytotoxicity assays show low toxicity across different cancer cell lines, suggesting a therapeutic potential with specific dosages (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been explored for their corrosion inhibition properties on mild steel. Electrochemical impedance spectroscopy and potentiodynamic polarization reveal that these complexes act as effective corrosion inhibitors, which can be utilized in material science and engineering to enhance the durability and lifespan of metal structures (Das et al., 2017).
Organocatalysis
A derivative of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine has been utilized as an organocatalyst for the Michael addition of ketones to nitroolefins in water, demonstrating high catalytic activity and excellent yields. This highlights its potential in green chemistry applications, offering an environmentally friendly alternative for catalytic reactions (Syu et al., 2010).
Clinical Pharmacokinetics
The metabolism and clinical pharmacokinetics of a compound closely related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine have been studied, revealing insights into monoamine oxidase- and CYP-mediated clearance. This research provides valuable information for drug development, especially in understanding drug disposition and variability in response among individuals (Basak et al., 2014).
Palladium(II) Complexes as Catalysts
Palladium(II) complexes of (pyridyl)imine ligands, including those related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and tested as catalysts for the methoxycarbonylation of olefins. These studies contribute to the field of catalysis, showing potential applications in industrial chemical processes for the production of esters (Zulu et al., 2020).
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFULQLOOJLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylsulfonyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

